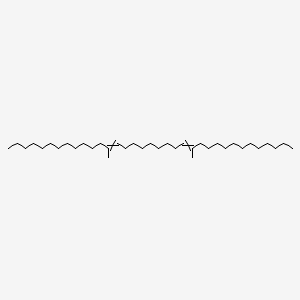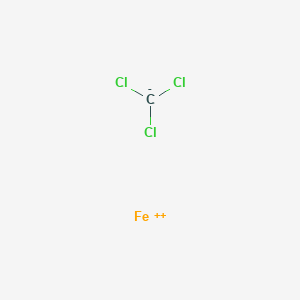
Iron(2+);trichloromethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(2+);trichloromethane, also known as ferrous chloride and chloroform, is a compound that combines iron in its +2 oxidation state with trichloromethane (CHCl₃). Iron(2+) is a common oxidation state of iron, often found in various industrial and chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Laboratory Preparation
From Ethanol: Chloroform can be synthesized by the distillation of ethanol with moist bleaching powder.
From Acetone: Similarly, acetone can be chlorinated to form trichloroacetone, which is then hydrolyzed to produce chloroform.
-
Industrial Production Methods
Chlorination of Methane: Methane is chlorinated at high temperatures (around 400°C) to produce a mixture of chlorinated methanes, including chloroform.
From Chloral Hydrate: Pure chloroform is produced by distilling a mixture of chloral hydrate and a strong solution of sodium or potassium hydroxide.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation and Reduction
-
Substitution
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, chlorine.
Reducing Agents: Zinc, hydrochloric acid.
Nucleophiles: Hydroxide ions, ammonia.
Major Products
Oxidation of Iron(2+): Iron(3+) compounds.
Reduction of Chloroform: Dichloromethane.
Substitution Reactions: Various substituted methanes.
Aplicaciones Científicas De Investigación
Iron(2+);trichloromethane has diverse applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the preparation of biological samples for microscopy.
Medicine: Historically used as an anesthetic, though its use has declined due to toxicity concerns.
Industry: Utilized as a solvent in the production of pharmaceuticals and other chemicals.
Mecanismo De Acción
The mechanism of action of iron(2+);trichloromethane involves:
Comparación Con Compuestos Similares
Similar Compounds
Dichloromethane (CH₂Cl₂): Similar solvent properties but less toxic than chloroform.
Tetrachloromethane (CCl₄): Used as a solvent but more toxic and environmentally harmful.
Uniqueness
Trichloromethane: Historically significant as an anesthetic and solvent, though its use has declined due to safety concerns.
Conclusion
Iron(2+);trichloromethane is a compound with significant historical and scientific importance. Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility. safety concerns, particularly regarding the toxicity of chloroform, have led to the development of safer alternatives.
Propiedades
Número CAS |
90143-35-4 |
|---|---|
Fórmula molecular |
CCl3Fe+ |
Peso molecular |
174.21 g/mol |
Nombre IUPAC |
iron(2+);trichloromethane |
InChI |
InChI=1S/CCl3.Fe/c2-1(3)4;/q-1;+2 |
Clave InChI |
LTAZECYKPLFRGQ-UHFFFAOYSA-N |
SMILES canónico |
[C-](Cl)(Cl)Cl.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Ethyl-N-{[methyldi(prop-1-en-1-yl)silyl]methyl}ethanamine](/img/structure/B14375381.png)
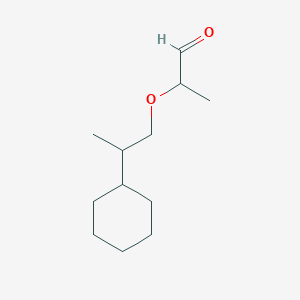
![(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium](/img/structure/B14375395.png)
![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14375398.png)
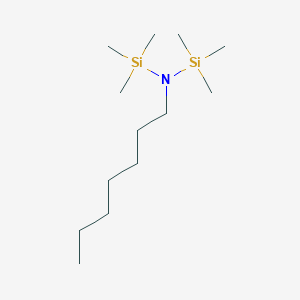

![1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14375412.png)
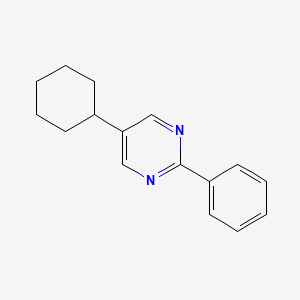
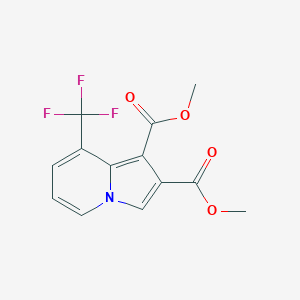
![1,1'-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene)](/img/structure/B14375430.png)
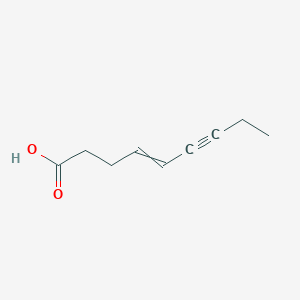
![4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14375442.png)
![[(2'-Methyl[1,1'-biphenyl]-2-yl)methylene]bis(trimethylsilane)](/img/structure/B14375450.png)
